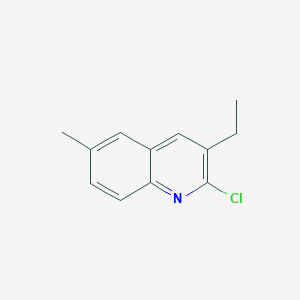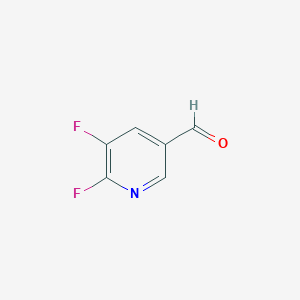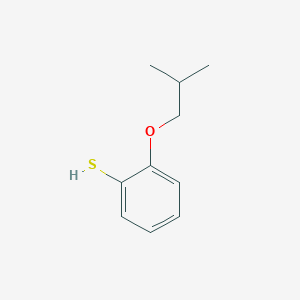
3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine is a synthetic organic compound that belongs to the class of diaziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine typically involves the reaction of a suitable precursor with a diaziridine-forming reagent. Common synthetic routes may include:
Cyclization Reactions: Starting from 4-Methoxy-3-methylphenyl derivatives and trifluoromethylating agents under specific conditions to form the diaziridine ring.
Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.
Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-3-(trifluoromethyl)diaziridine
- 3-(3-Methylphenyl)-3-(trifluoromethyl)diaziridine
- 3-(4-Methoxy-3-methylphenyl)-3-(methyl)diaziridine
Uniqueness
3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine is unique due to the presence of both methoxy and trifluoromethyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
919530-53-3 |
|---|---|
Molecular Formula |
C10H11F3N2O |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O/c1-6-5-7(3-4-8(6)16-2)9(14-15-9)10(11,12)13/h3-5,14-15H,1-2H3 |
InChI Key |
RJFNGLBLMMLVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(NN2)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Azabicyclo[3.1.0]hexane-2,3-dicarboxamide, N2-[1-(aminocarbonyl)-5-(cyanomethoxy)-1H-indol-3-yl]-N3-[(3-chloro-2-fluorophenyl)methyl]-, (1R,3S,5R)-](/img/structure/B12633820.png)
![8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid](/img/structure/B12633821.png)

![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)
![Methyl 5-chloro-2-cyclopropyl-6-[(2-methoxyphenyl)methylamino]pyrimidine-4-carboxylate](/img/structure/B12633827.png)



![(2S)-2-aminobutanedioic acid;5-[(3R)-dithiolan-3-yl]pentanoic acid](/img/structure/B12633861.png)

![[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane](/img/structure/B12633881.png)
